molecular formula C12H12BrNO B8402452 4-(3-bromopropyl)-2(1H)-quinolinone

4-(3-bromopropyl)-2(1H)-quinolinone

Katalognummer: B8402452
Molekulargewicht: 266.13 g/mol
InChI-Schlüssel: IMLUGCAWJQGIBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromopropyl)-2(1H)-quinolinone is a versatile brominated quinolinone derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both the quinolinone core, a privileged structure in pharmacology, and the reactive 3-bromopropyl side chain makes this compound a valuable building block for the construction of more complex molecules . The bromoalkyl chain facilitates further functionalization through nucleophilic substitution reactions, allowing researchers to introduce the quinolinone moiety into potential drug candidates or link it to other pharmacophores . Quinolinone-based compounds are extensively studied for their diverse biological activities. Structural analogs of this compound are of significant research interest for the development of new therapeutic agents, including potential anticancer and antibacterial compounds . Furthermore, substituted quinolinones serve as important precursors in the synthesis of cyanine dyes, which are widely used as fluorescent probes for studying nucleic acids . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C12H12BrNO

Molekulargewicht

266.13 g/mol

IUPAC-Name

4-(3-bromopropyl)-1H-quinolin-2-one

InChI

InChI=1S/C12H12BrNO/c13-7-3-4-9-8-12(15)14-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2,(H,14,15)

InChI-Schlüssel

IMLUGCAWJQGIBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CCCBr

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinolinone derivatives, including 4-(3-bromopropyl)-2(1H)-quinolinone. For instance, derivatives of quinolinones have shown significant activity against various bacterial strains. A study demonstrated that certain synthesized quinazolin-4-one derivatives exhibited notable antibacterial and antifungal activities comparable to standard drugs like ibuprofen .

Table 1: Antimicrobial Activity of Quinolinone Derivatives

CompoundActivity TypeTested StrainsComparison
This compoundAntibacterialBacillus subtilis, Staphylococcus aureusComparable to standards
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneAntifungalCandida albicans, Aspergillus nigerComparable to standards

Anti-inflammatory Effects

In addition to antimicrobial properties, quinoline derivatives have been investigated for their anti-inflammatory effects. The carrageenan-induced paw edema test in rats has been employed to evaluate these effects, revealing that some derivatives possess significant anti-inflammatory activities .

Synthetic Methodologies

The synthesis of this compound can be approached through various methodologies, including bromination reactions. Research indicates that the reactivity of quinolinones can be modulated by substituents at different positions on the ring structure, which affects the yield and type of products formed during synthesis .

Table 2: Synthetic Pathways for Quinolinone Derivatives

Reaction TypeKey ReactantsOutcome
BrominationMolecular bromine, N-bromosuccinimideFormation of brominated derivatives
Alkylation3-benzyl-2-methylquinolin-4(1H)-oneNew class of drugs targeting virulence factors

Case Study 1: Antimicrobial Activity

A series of quinazolinone derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria. For example, compounds with methoxy groups showed improved inhibition rates against Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study 2: Drug Development

The structural modifications of quinoline derivatives have led to the discovery of potential drug candidates for treating infections caused by resistant bacterial strains. The brominated variants have been particularly noted for their ability to interfere with bacterial quorum sensing mechanisms, which could lead to novel therapeutic strategies against biofilm-related infections .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Positional Isomerism and Substituent Effects

The position of the bromopropyl group on the quinolinone scaffold significantly impacts biological activity and chemical reactivity. Key comparisons include:

1-(3-Bromopropyl)-3,4-Dihydroquinolin-2(1H)-one (22-C3)
  • Substituent Position : 1-position (vs. 4-position in the target compound).
  • Synthesis: Prepared via NaH-mediated alkylation of 3,4-dihydro-2(1H)-quinolinone with 1,3-dibromopropane .
  • Key Difference : The 1-position substitution may limit steric hindrance compared to the 4-position, altering metabolic stability and target engagement.
7-(4-Chlorobutoxy)-3,4-Dihydro-2(1H)-Quinolinone
  • Substituent Position : 7-position with a chlorobutoxy chain.
  • Application : Intermediate in synthesizing Aripiprazole, a dopamine autoreceptor agonist. The 7-position substitution optimizes interactions with dopaminergic receptors .
  • Comparison : Chlorine’s lower leaving-group ability vs. bromine reduces reactivity, while the longer butoxy chain enhances lipophilicity .
4-((4-Aminophenyl)Thio)Quinolin-2(1H)-One
  • Substituent Position: 4-position with a thio-linked aminophenyl group.
  • Activity : Inhibits TGF-β/Smad pathways for pulmonary fibrosis treatment. The 4-position’s electronic modulation enhances binding to kinase targets .

Substituent Chain Length and Halogen Effects

Compound Substituent Chain Halogen Key Property Application Reference
4-(3-Bromopropyl)-2(1H)-Q C3 chain Br High reactivity (alkylation) Intermediate for bioactive molecules
1-(5-Bromopentyl)-2(1H)-Q C5 chain Br Increased lipophilicity CNS agent precursors
7-(4-Chlorobutoxy)-2(1H)-Q C4 chain Cl Moderate reactivity, membrane permeation Aripiprazole synthesis
  • Key Insight: Longer alkyl chains (e.g., C5 in 22-C5 ) enhance lipophilicity but may reduce solubility. Bromine’s superior leaving-group ability compared to chlorine makes 4-(3-bromopropyl)-2(1H)-quinolinone more reactive in substitution reactions.

Pharmacological Comparisons

Sigma Receptor Agonists
  • 1-[3-(4-(3-Chlorophenyl)piperazinyl)propyl]-5-Methoxy-2(1H)-Quinolinone (34b): Activity: Sigma receptor agonist with antidepressant effects via forced-swimming test (reduced immobility time) . Contrast: The target compound lacks a piperazinyl group, suggesting divergent mechanisms.
Neuroleptic Agents
  • 7-[4-(4-Phenylpiperazinyl)butoxy]-2(1H)-Quinolinone: Activity: Dopamine D2 receptor modulation for neuroleptic effects . Comparison: Substitution at the 7-position vs. 4-position highlights positional selectivity in receptor binding.
Antitumor Agents
  • 4-Methoxy-2(1H)-Quinolinone: Activity: Inhibits HepG-2 and BGC tumor cells via CDK interaction . Contrast: Methoxy groups enhance electron donation, whereas bromopropyl may sterically hinder binding.

Vorbereitungsmethoden

Alkylation of 2-Hydroxyquinoline with 1,3-Dibromopropane

A widely reported method involves the alkylation of 2-hydroxyquinoline using 1,3-dibromopropane. In this approach, 2-hydroxyquinoline is treated with a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the hydroxyl group, followed by reaction with 1,3-dibromopropane . The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the terminal bromine of 1,3-dibromopropane, yielding 4-(3-bromopropyl)-2(1H)-quinolinone.

Key Steps

  • Deprotonation : 2-Hydroxyquinoline (10 mmol) is dissolved in anhydrous DMF (30 mL) under nitrogen. NaH (1.2 equiv) is added at 0°C, and the mixture is stirred for 30 minutes.

  • Alkylation : 1,3-Dibromopropane (1.5 equiv) is added dropwise, and the reaction is warmed to room temperature for 12 hours.

  • Workup : The mixture is quenched with methanol, concentrated, and purified via column chromatography (ethyl acetate/hexane).

Performance Data

ParameterValue
Yield30%
Purity (HPLC)>95%
Reaction Time12 hours

This method’s moderate yield is attributed to competing side reactions, such as over-alkylation or elimination. Optimizing the stoichiometry of 1,3-dibromopropane and using alternative bases (e.g., potassium carbonate) may improve efficiency .

Bromination of 3-Propyl-2(1H)-quinolinone

An alternative route involves brominating 3-propyl-2(1H)-quinolinone at the propyl side chain. This method employs bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator .

Procedure

  • Radical Bromination : 3-Propyl-2(1H)-quinolinone (5 mmol) is dissolved in carbon tetrachloride (CCl₄). NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) are added, and the mixture is refluxed for 6 hours.

  • Purification : The crude product is washed with sodium thiosulfate, dried, and recrystallized from ethanol.

Performance Data

ParameterValue
Yield45–50%
Selectivity>90% for C-3 position

This method offers better regioselectivity but requires hazardous reagents. Recent advances suggest using photocatalytic bromination under milder conditions .

Multi-Step Synthesis via Intermediate Formation

A patent (CN103923003A) describes a multi-step synthesis starting from α-acetylacetanilide :

  • Acetylation : α-Acetylacetanilide is treated with bromine in dichloromethane to form 3-bromoacetanilide.

  • Cyclization : The intermediate is cyclized using sulfuric acid at 0–20°C to yield 4-bromomethylquinolin-2(1H)-one.

  • Alkylation : The bromomethyl derivative is reacted with 1,3-propanediol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the propyl chain.

Performance Data

StepYield
Acetylation93%
Cyclization85%
Alkylation77%

This method achieves high purity (>99.6% by HPLC) but involves complex purification steps, including multiple crystallizations .

Catalytic Alkylation Using Phase-Transfer Catalysts

A green chemistry approach employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . Quinolin-2(1H)-one is alkylated with 1,3-dibromopropane in a water-toluene biphasic system.

Procedure

  • Reaction : Quinolin-2(1H)-one (10 mmol), 1,3-dibromopropane (12 mmol), TBAB (0.5 mmol), and potassium hydroxide (15 mmol) are stirred in water-toluene (1:1) at 60°C for 8 hours.

  • Isolation : The organic layer is separated, dried, and concentrated.

Performance Data

ParameterValue
Yield65%
Solvent SystemWater-Toluene

This method reduces organic solvent use but requires longer reaction times.

Table 1: Summary of Preparation Methods

MethodYieldPurityScalabilityEnvironmental Impact
Alkylation (NaH/DMF)30% >95%ModerateHigh (toxic solvent)
Radical Bromination45% >90%LowModerate
Multi-Step Synthesis77% >99%HighHigh
Phase-Transfer Catalysis65% 85–90%ModerateLow

Challenges and Optimization Strategies

  • Side Reactions : Competing elimination or di-alkylation can reduce yields. Using excess 1,3-dibromopropane (2.0 equiv) and low temperatures (0–5°C) minimizes these issues .

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively separates the product from unreacted starting materials .

  • Solvent Selection : Replacing DMF with dimethyl sulfoxide (DMSO) improves reaction homogeneity but may increase costs .

Q & A

Q. How is structural characterization of this compound performed to confirm regiochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For similar brominated quinolinones, 1H^1H NMR (DMSO-d6_6 ) reveals distinct proton environments: aromatic protons (δ 6.99–8.18 ppm), bromopropyl chain protons (δ 3.5–4.2 ppm), and carbonyl groups (C=O at ~1663 cm1^{-1} in IR) . Mass spectrometry (e.g., m/z 297 [M$ ^+ $$ ) and elemental analysis further validate molecular composition . X-ray crystallography or 2D NMR (COSY, HSQC) may resolve ambiguities in regiochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Receptor-binding assays (e.g., dopamine D4_4 or sigma receptors) using radioligands like [3H][^3H]-DTG (1,3-di-o-tolylguanidine) are standard. Oshiro et al. (2000) quantified sigma receptor affinity via competitive inhibition assays in rat brain membranes, with IC50_{50} values <100 nM for active derivatives . Cell viability assays (MTT) and forced-swimming tests in mice are used for antidepressant activity screening .

Advanced Research Questions

Q. How do structural modifications (e.g., bromopropyl vs. chlorophenyl substituents) impact sigma receptor agonism?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Br) enhance sigma receptor binding by increasing electrophilicity at the quinolinone core. For example, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (IC50_{50} = 30 nM) exhibited higher affinity than non-brominated analogs due to improved hydrophobic interactions . Molecular docking (e.g., using AutoDock Vina) can model ligand-receptor interactions, focusing on hydrogen bonding with Ser-150 and π-π stacking with Phe-114 .

Q. What mechanisms underlie contradictions in pharmacological data for quinolinone derivatives across studies?

  • Methodological Answer : Discrepancies in receptor selectivity (e.g., D4_4 vs. sigma receptors) may arise from assay conditions. For instance, Oshiro et al. (2000) noted that sigma agonists (e.g., SKF10,047) reduce halothane-induced sleeping time in mice at 30 mg/kg, but antagonists (e.g., rimcazole) require higher doses (30 mg/kg) to reverse effects . Batch-to-batch purity variations (e.g., residual solvents in synthesis) and species-specific receptor isoforms (rat vs. human) also contribute . Validate findings using orthogonal assays (e.g., electrophysiology for neuronal activity ).

Q. How can synthetic byproducts (e.g., dihydroquinolinone isomers) be resolved during scale-up?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water:acetonitrile, 0.1% TFA) effectively separates isomers. Santos et al. (2006) achieved >99% purity using preparative HPLC for iminodiacetyl hydroxamic acid derivatives . For brominated derivatives, silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted bromopropyl intermediates . Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progress in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.